molecular formula C25H22N2O B2873519 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol CAS No. 331862-23-8

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol

Cat. No.: B2873519
CAS No.: 331862-23-8
M. Wt: 366.464
InChI Key: HBNWCZUAQGHKRF-UHFFFAOYSA-N
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Description

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol is a compound that has been studied for its potential biological activities . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway. It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia .


Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature . For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For instance, crystallographic data can provide information about the compound’s structure . Additionally, 1H-NMR and 13C-NMR can provide information about the compound’s hydrogen and carbon environments, respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For example, the compound can participate in multicomponent reactions, which are one-step convergent strategies where more than two starting materials combine through covalent bonds to afford a single product .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, elemental analysis can provide information about the compound’s composition .

Scientific Research Applications

Phenolic Antioxidants and Inhibition of Enzymatic Activities

Phenolic compounds, like bis(2‐hydroxy‐3‐tert‐butyl‐5‐methylphenyl)methane, have been identified as potent inhibitors of the (Ca2+ + Mg2+‐ATPase of skeletal muscle sarcoplasmic reticulum, showcasing the significant biological activity of phenolic antioxidants. These compounds' effectiveness highlights their potential in modifying biological processes and suggests a broader application in studying enzyme inhibition mechanisms (Sokolove et al., 1986).

Endocrine Disruptor Mechanisms and Toxicity

Bisphenol A (BPA), a similar phenolic compound, has been extensively studied for its endocrine-disruptive effects across various cell signaling pathways. Its ability to induce carcinogenesis, reproductive toxicity, abnormal inflammatory responses, and developmental disorders through different cell signaling pathways underlines the critical need for understanding the molecular mechanisms of phenols and their analogs. This comprehensive review of BPA’s effects across multiple biological processes could guide future research into the specific applications and toxicological impacts of 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol and related compounds (Murata & Kang, 2017).

Bioremediation and Environmental Detoxification

The biodegradation of phenolic environmental pollutants like Bisphenol A using the laccase enzyme from Fusarium incarnatum presents a promising avenue for the bioremediation of this compound. The study by Chhaya and Gupte (2013) demonstrates the potential of enzymatic remediation in addressing the environmental persistence and toxicity of phenolic compounds. Their work suggests an innovative approach to enhancing the biodegradability of hydrophobic phenols, which could be extended to the detoxification of similar compounds (Chhaya & Gupte, 2013).

Catalytic and Material Applications

Research into the catalytic properties of phenolic compounds and their derivatives, including those similar to this compound, has identified their potential in various chemical processes. For instance, the study of Bis (indolyl) methanes as green corrosion inhibitors for mild steel in acidic solutions showcases the versatility of these compounds in both industrial applications and environmental protection (Verma, Singh, & Quraishi, 2016).

Future Directions

The future directions for research on 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol could involve further exploration of its biological activities and potential therapeutic applications. For instance, its role as a neuroprotectant suggests potential applications in neurodegenerative diseases . Additionally, its involvement in multicomponent reactions suggests potential applications in synthetic chemistry .

Properties

IUPAC Name

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O/c1-15-23(19-7-3-5-9-21(19)26-15)25(17-11-13-18(28)14-12-17)24-16(2)27-22-10-6-4-8-20(22)24/h3-14,25-28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNWCZUAQGHKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)O)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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